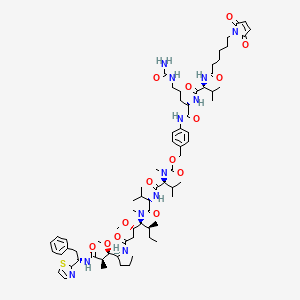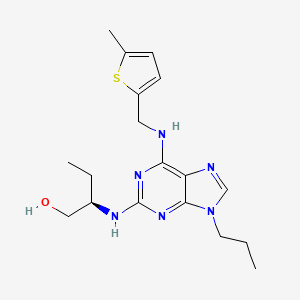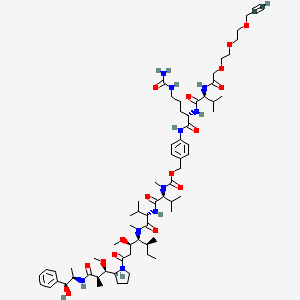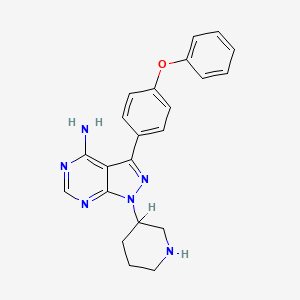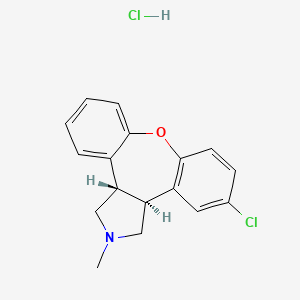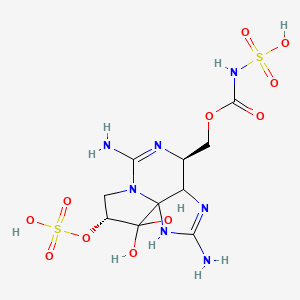
N-Sulfocarbamoylgonyautoxin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Sulfocarbamoylgonyautoxin 2 is a derivative of gonyautoxin, a potent neurotoxin produced by certain species of marine dinoflagellates This compound is part of the paralytic shellfish toxins group, which are known for their ability to block sodium channels in nerve cells, leading to paralysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfocarbamoylgonyautoxin 2 involves several steps, starting from the extraction of gonyautoxin from marine organisms. The gonyautoxin is then subjected to sulfocarbamoylation, a chemical reaction that introduces a sulfocarbamoyl group into the molecule. This process typically requires specific reagents and conditions, such as the use of sulfocarbamoyl chloride in the presence of a base like triethylamine, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future. Currently, the compound is primarily produced in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
N-Sulfocarbamoylgonyautoxin 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, nucleophiles, and other reagents in the presence of catalysts or under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Sulfocarbamoylgonyautoxin 2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of paralytic shellfish toxins.
Biology: Studied for its effects on sodium channels in nerve cells, providing insights into neurotoxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for neurological disorders and as a tool for studying nerve function.
Wirkmechanismus
N-Sulfocarbamoylgonyautoxin 2 exerts its effects by blocking sodium channels in nerve cells. This action prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. As a result, the compound induces paralysis by inhibiting nerve signal transmission. The molecular targets of this compound are the voltage-gated sodium channels, and the pathways involved include the disruption of normal ion flow and subsequent nerve cell function .
Vergleich Mit ähnlichen Verbindungen
N-Sulfocarbamoylgonyautoxin 2 is part of a larger group of paralytic shellfish toxins, which include:
Gonyautoxin: The parent compound, known for its potent neurotoxic effects.
Saxitoxin: Another well-known paralytic shellfish toxin with similar sodium channel-blocking properties.
Tetrodotoxin: A potent neurotoxin found in pufferfish, also known for blocking sodium channels.
Compared to these compounds, this compound is unique due to its specific sulfocarbamoyl group, which may influence its potency, stability, and interactions with sodium channels .
Eigenschaften
CAS-Nummer |
80173-30-4 |
|---|---|
Molekularformel |
C10H17N7O11S2 |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
[(4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5?,9?/m0/s1 |
InChI-Schlüssel |
OKSSKVHGKYJNLL-UUWFSZNBSA-N |
Isomerische SMILES |
C1[C@H](C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Synonyme |
Toxin C1 from Protogonyaulax; Epigonyautoxin 8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)

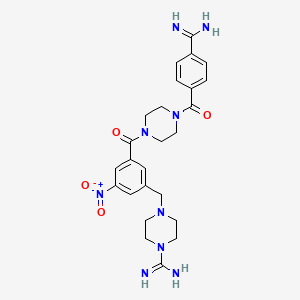
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)

![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)

